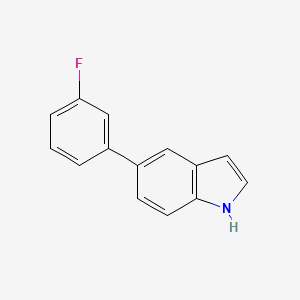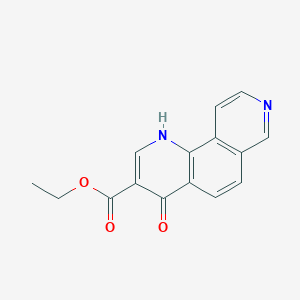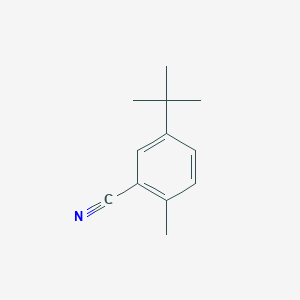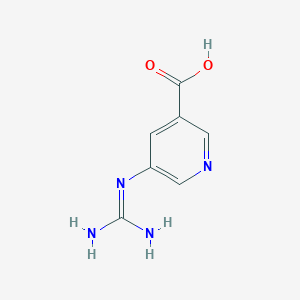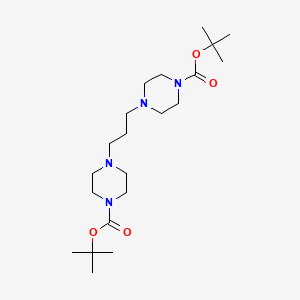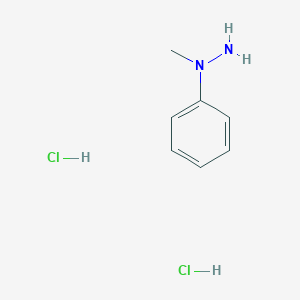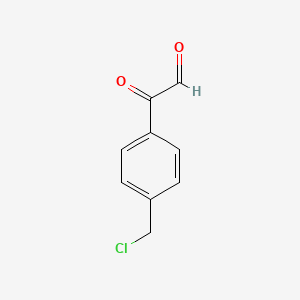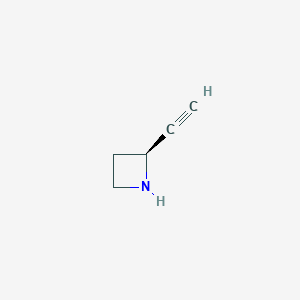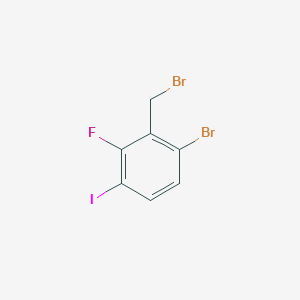
6-Bromo-2-fluoro-3-iodobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-fluoro-3-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2FI. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-iodobenzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2-fluoro-3-iodotoluene using bromine or a brominating agent under controlled conditions . The reaction is carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is carefully regulated to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and advanced analytical methods ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-fluoro-3-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl bromide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium catalysts for coupling reactions
Solvents: Acetic acid, dichloromethane, ethanol
Temperature: Typically ranges from room temperature to reflux conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield benzylamine derivatives, while coupling reactions with boronic acids produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-fluoro-3-iodobenzyl bromide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the derivatization of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-fluoro-3-iodobenzyl bromide involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. The compound can undergo nucleophilic substitution, coupling, and other reactions, allowing it to modify molecular structures and create new compounds. The specific molecular targets and pathways depend on the nature of the reactions and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodobenzyl bromide: Similar in structure but lacks the bromine and fluorine atoms on the benzene ring.
2-Bromo-6-fluoroaniline: Contains bromine and fluorine atoms but differs in the position of the substituents and the presence of an amino group.
Uniqueness
6-Bromo-2-fluoro-3-iodobenzyl bromide is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This unique arrangement allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H4Br2FI |
|---|---|
Molekulargewicht |
393.82 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)-3-fluoro-4-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 |
InChI-Schlüssel |
MLKXFDRKHPECAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Br)CBr)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
